molecular formula C9H8F3NO B13043069 1-Amino-1-(3,4,5-trifluorophenyl)acetone

1-Amino-1-(3,4,5-trifluorophenyl)acetone

Cat. No.: B13043069
M. Wt: 203.16 g/mol
InChI Key: BLPFHNJSYAJBJE-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4,5-trifluorophenyl)acetone is an organic compound characterized by the presence of an amino group and a trifluorophenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,4,5-trifluorophenyl)acetone can be synthesized through several organic synthesis methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,4,5-trifluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Amino-1-(3,4,5-trifluorophenyl)acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(3,4,5-trifluorophenyl)acetone exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

  • 1-Amino-1-(2,4,6-trifluorophenyl)acetone
  • 1-Amino-1-(3,5-difluorophenyl)acetone
  • 1-Amino-1-(4-fluorophenyl)acetone

Uniqueness: 1-Amino-1-(3,4,5-trifluorophenyl)acetone is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated analogs. This positioning can affect the compound’s electronic properties and steric interactions, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-amino-1-(3,4,5-trifluorophenyl)propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-3,9H,13H2,1H3

InChI Key

BLPFHNJSYAJBJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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